molecular formula C14H20BrNO3 B8148582 tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate

tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate

Cat. No.: B8148582
M. Wt: 330.22 g/mol
InChI Key: VXLUXYWAAJMCDQ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-bromo-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-2-methoxyphenyl ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction Reactions: The methoxy group can participate in oxidation reactions, while the carbamate group can be reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Conversion to corresponding aldehydes or acids.

    Reduction: Formation of amines or alcohols.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bromine and methoxy groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Bromo-2-tert-butyl-1-methoxybenzene
  • tert-Butyl N-(4-bromobutyl)carbamate
  • tert-Butyl (4-bromo-2-methoxyphenyl)carbamate

Uniqueness: tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects that make it particularly useful in targeted chemical synthesis and biological applications .

Properties

IUPAC Name

tert-butyl N-[1-(4-bromo-2-methoxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)11-7-6-10(15)8-12(11)18-5/h6-9H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLUXYWAAJMCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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